N-cyclopentyl-2-hydroxypropanamide

Description

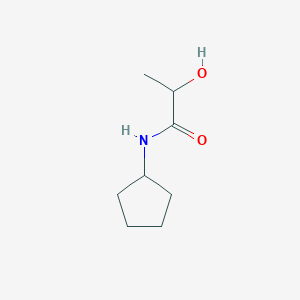

N-cyclopentyl-2-hydroxypropanamide (CAS: 1867907-78-5) is a chiral organic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. Its IUPAC name, (2R)-N-cyclopentyl-2-hydroxypropanamide, reflects its stereochemistry, featuring a hydroxyl group at the second carbon of the propanamide backbone and a cyclopentyl substituent on the amide nitrogen. The compound is characterized by the SMILES string CC(C(=O)NC1CCCC1)O, confirming its (2R)-configuration and cyclopentyl moiety .

Physically, it is described as an oil at room temperature, with storage recommendations specifying ambient conditions.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-cyclopentyl-2-hydroxypropanamide |

InChI |

InChI=1S/C8H15NO2/c1-6(10)8(11)9-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H,9,11) |

InChI Key |

JTYLSPHFTYYEEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-hydroxypropanamide typically involves the reaction of cyclopentylamine with 2-hydroxypropanoic acid or its derivatives. The reaction is usually carried out under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction can be represented as follows:

[ \text{Cyclopentylamine} + \text{2-hydroxypropanoic acid} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming N-cyclopentyl-2-oxopropanamide.

Reduction: The compound can be reduced to form N-cyclopentyl-2-hydroxypropanamine, where the amide group is converted to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

Oxidation: N-cyclopentyl-2-oxopropanamide

Reduction: N-cyclopentyl-2-hydroxypropanamine

Substitution: N-cyclopentyl-2-halopropanamide (e.g., N-cyclopentyl-2-chloropropanamide)

Scientific Research Applications

N-cyclopentyl-2-hydroxypropanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

The C2 hydroxyl group enables hydrogen bonding, improving solubility in polar solvents.

N-(2-hydroxyethyl)-2,2-dimethylpropanamide :

- The hydroxyethyl group on the amide nitrogen increases hydrophilicity compared to cyclopentyl.

- The 2,2-dimethyl substituents on the propanamide backbone create steric hindrance, likely reducing reactivity at the carbonyl group.

Physicochemical Implications

- Stability : The dimethyl groups in the latter compound could enhance thermal stability by restricting conformational flexibility.

Biological Activity

N-cyclopentyl-2-hydroxypropanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of 157.21 g/mol. Its structure features a cyclopentyl group attached to a hydroxypropanamide moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research and receptor modulation. Here are some key areas of activity:

- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown significant inhibition of histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival .

- Receptor Modulation : The compound has been studied for its potential role as an antagonist of muscarinic receptors, particularly the M3 subtype. This receptor modulation can influence various physiological responses, including smooth muscle contraction and glandular secretion .

Case Studies and Research Findings

-

Cytotoxicity Studies : In vitro assays have demonstrated that this compound and related compounds can induce apoptosis in cancer cell lines. For example, compounds tested against SW620 (colon cancer) and PC3 (prostate cancer) cells showed IC50 values indicating effective cytotoxicity .

Compound Cell Line IC50 (μM) Mechanism of Action This compound SW620 (colon) TBD Induces apoptosis; HDAC inhibition Related Compound 10l SW620 (colon) 0.671 Induces apoptosis; G2/M phase arrest Related Compound 10m PC3 (prostate) 1.211 Induces apoptosis; G2/M phase arrest - Mechanistic Insights : Docking studies have provided insights into the binding interactions between this compound and target proteins involved in cellular signaling pathways. These studies highlight the importance of structural features in determining the compound's efficacy as a therapeutic agent .

- Comparative Analysis : A comparative analysis with other known HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) indicates that this compound may exhibit different mechanisms of action, particularly in how it induces cell cycle arrest and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.